Product packaging for (5-Oxocyclopent-1-en-1-yl)acetaldehyde(Cat. No.:CAS No. 35357-85-8)

(5-Oxocyclopent-1-en-1-yl)acetaldehyde

Cat. No.: B8675390
CAS No.: 35357-85-8
M. Wt: 124.14 g/mol
InChI Key: BICCBPAALSOOBF-UHFFFAOYSA-N
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Description

(5-Oxocyclopent-1-en-1-yl)acetaldehyde is a high-purity chemical building block designed for pharmaceutical and synthetic chemistry research. This compound features a reactive 5-oxocyclopent-1-ene (cyclopentenone) ring conjugated with an acetaldehyde side chain, making it a valuable scaffold for constructing more complex molecular architectures . With the molecular formula C8H10O2 and a molar mass of 138.16 g/mol, this reagent is a versatile intermediate . Its structure, incorporating both a ketone and an aldehyde functional group, allows it to participate in various reactions, including nucleophilic additions and cyclization processes, which are fundamental in developing novel organic compounds and potential therapeutic agents. The compound is closely related to other derivatives in its class, such as 2-(3,3-dimethyl-5-oxocyclopent-1-en-1-yl)acetaldehyde, underscoring the utility of this core structure in chemical synthesis . As a specialized research chemical, it is essential for exploring new synthetic pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult relevant safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O2 B8675390 (5-Oxocyclopent-1-en-1-yl)acetaldehyde CAS No. 35357-85-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35357-85-8

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

2-(5-oxocyclopenten-1-yl)acetaldehyde

InChI

InChI=1S/C7H8O2/c8-5-4-6-2-1-3-7(6)9/h2,5H,1,3-4H2

InChI Key

BICCBPAALSOOBF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C1)CC=O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Oxocyclopent 1 En 1 Yl Acetaldehyde

Flow Chemistry Applications in (5-Oxocyclopent-1-en-1-yl)acetaldehyde Synthesis

The synthesis of complex and reactive molecules such as this compound, a key intermediate in the synthesis of prostaglandins (B1171923) and related bioactive compounds, presents unique challenges for traditional batch chemistry. nih.govlibretexts.org The inherent instability of aldehyde functionalities and the often-energetic reaction conditions required for forming the cyclopentenone core can lead to side-product formation and scalability issues. Flow chemistry, or continuous flow synthesis, has emerged as a powerful enabling technology to address these challenges. scielo.brnih.gov By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry offers superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly when handling hazardous reagents. nih.govnih.gov

The application of flow chemistry to the synthesis of this compound allows for precise manipulation of temperature, pressure, and residence time, minimizing degradation of the sensitive aldehyde product and enabling the use of reaction conditions that are often inaccessible in batch reactors. nih.gov This approach facilitates a streamlined, automated, and potentially more efficient pathway to this valuable synthetic building block.

Continuous Flow Pauson-Khand Reaction for the Cyclopentenone Core

A prominent strategy for constructing the α,β-cyclopentenone core of the target molecule is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide. wikipedia.orgnih.gov Traditionally, this reaction requires stoichiometric amounts of metal carbonyl complexes, such as dicobalt octacarbonyl, and often high pressures of carbon monoxide, a toxic gas. libretexts.orgnih.gov These factors make scaling the reaction in batch mode hazardous and technically demanding.

Flow chemistry provides an elegant solution to these problems. By employing a continuous flow setup, the volume of toxic carbon monoxide used at any given moment is minimized, significantly enhancing operational safety. nih.gov Furthermore, the superior heat exchange in microreactors allows for precise temperature control to manage the exothermicity of the carbonylation and cyclization steps. nih.gov

A hypothetical flow synthesis could involve pumping a solution of an appropriate enyne precursor and a dissolved cobalt catalyst through a heated reactor coil while simultaneously introducing carbon monoxide from a pressurized cylinder via a mass flow controller. The use of immobilized catalysts or scavenger resins packed into columns within the flow path can further streamline the process by facilitating catalyst recycling and product purification.

Illustrative Optimization of Pauson-Khand Reaction in Flow

The following interactive table demonstrates a hypothetical parameter optimization for the key cycloaddition step. The goal is to maximize the yield of the cyclopentenone intermediate by varying temperature, pressure, and residence time.

EntryTemperature (°C)Pressure (bar)Residence Time (min)Catalyst SystemYield (%)
11001020Co₂(CO)₈45
21201020Co₂(CO)₈65
31401020Co₂(CO)₈78
41402020Co₂(CO)₈82
51402010Co₂(CO)₈75
61402030Co₂(CO)₈79 (decomp)
71301525[(CO)₂RhCl]₂88

Data is illustrative and based on typical optimization parameters for related Pauson-Khand reactions. wikipedia.orgnih.gov

Telescoped Synthesis and Downstream Modifications

A significant advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, uninterrupted sequence, eliminating the need for manual handling and purification of intermediates. nih.gov Following the formation of the cyclopentenone ring, the crude reaction stream can be directly passed through subsequent reactor modules for further functionalization to obtain this compound.

Hypothetical Telescoped Flow System Parameters

This table outlines potential conditions for a multi-step flow synthesis leading to the target aldehyde.

ModuleReaction TypeReagentsTemperature (°C)Residence Time (min)Notes
Reactor 1 Pauson-Khand CycloadditionEnyne Precursor, Catalyst, CO130 - 15015 - 25High-pressure PFA tubing or stainless steel coil.
Packed Bed 1 DeprotectionImmobilized Fluoride Source (e.g., TBAF on silica)25 - 405 - 10Removal of a silyl (B83357) protecting group.
Packed Bed 2 OxidationPolymer-Supported Oxidant (e.g., IBX amide resin)30 - 5010 - 20Oxidation of primary alcohol to aldehyde.
Scavenger Column PurificationImmobilized Scavenger Resin252 - 5Removes excess reagents or byproducts.

This integrated, continuous process highlights the transformative potential of flow chemistry to enable the safe, efficient, and scalable synthesis of complex and valuable chemical intermediates like this compound.

Mechanistic Investigations of Reactions Involving 5 Oxocyclopent 1 En 1 Yl Acetaldehyde

Exploration of Nucleophilic and Electrophilic Reactivity

The dual functionality of (5-Oxocyclopent-1-en-1-yl)acetaldehyde allows it to act as both an electrophile at several positions and a nucleophile after deprotonation. The aldehyde carbonyl carbon is a classic electrophilic site. Furthermore, the cyclopentenone ring contains two electrophilic carbons: the carbonyl carbon and the β-carbon of the enone system. The presence of these multiple electrophilic centers suggests that reactions with nucleophiles could lead to a variety of products, with selectivity being a key issue.

The α,β-unsaturated ketone moiety in this compound makes it a prime candidate for Michael addition reactions. In this type of reaction, a nucleophile (the Michael donor) adds to the β-carbon of the cyclopentenone ring. This conjugate addition is a thermodynamically controlled process favored with soft nucleophiles.

Predicted Michael Donors and Products:

Michael DonorPredicted Product Structure
Enolates3-(1-Oxoalkyl)cyclopentanone derivative
Amines3-Aminocyclopentanone derivative
Thiolates3-(Alkylthio)cyclopentanone derivative
Cyanide3-Cyanocyclopentanone derivative

The reaction mechanism would involve the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This enolate would then be protonated to yield the final 1,4-adduct. Competition between 1,2-addition (to the carbonyl carbon) and 1,4-addition (Michael addition) is a critical aspect, with reaction conditions and the nature of the nucleophile determining the outcome.

The aldehyde functional group in this compound can readily undergo aldol (B89426) condensation. libretexts.orgsigmaaldrich.com This reaction can proceed either through self-condensation or a crossed-aldol condensation with another carbonyl compound. masterorganicchemistry.com The α-protons of the acetaldehyde (B116499) moiety are acidic and can be removed by a base to form a nucleophilic enolate.

In a self-condensation reaction , the enolate of one molecule of this compound would attack the aldehyde carbonyl of a second molecule. This would result in the formation of a β-hydroxy aldehyde, which could then dehydrate upon heating to form an α,β-unsaturated aldehyde.

The mechanism for the base-catalyzed aldol condensation involves three key steps:

Enolate formation: A base removes an α-proton to form a resonance-stabilized enolate. researchgate.net

Nucleophilic attack: The enolate attacks the electrophilic carbonyl carbon of another aldehyde molecule. researchgate.netwikipedia.org

Protonation: The resulting alkoxide is protonated to give the β-hydroxy aldehyde. researchgate.net

Acid-catalyzed mechanisms are also possible, proceeding through an enol intermediate. wikipedia.org

The cyclopentenone ring in this compound can act as a dienophile in Diels-Alder reactions. youtube.com This [4+2] cycloaddition would involve the reaction of the double bond of the cyclopentenone with a conjugated diene. The stereochemistry and regiochemistry of the Diels-Alder reaction are highly predictable based on the frontier molecular orbital (FMO) theory.

The electron-withdrawing nature of the carbonyl group in the cyclopentenone ring lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it a good dienophile for reaction with electron-rich dienes. The reaction would lead to the formation of a bicyclic adduct.

Predicted Diels-Alder Reaction:

DienePredicted Adduct
ButadieneA bicyclo[4.3.0]nonene derivative
CyclopentadieneA tricyclic system
Danishefsky's dieneA functionalized bicyclic ketone

The endo rule would likely govern the stereochemical outcome of this reaction, with the substituent on the dienophile oriented towards the newly formed double bond in the product.

Stereochemical Outcomes of Chemical Transformations

The creation of new stereocenters is a common feature of the reactions that this compound is predicted to undergo. Therefore, controlling the stereochemical outcome of these transformations is of significant interest.

In both Michael additions and aldol condensations involving this compound, the formation of new stereocenters can lead to diastereomeric products. For instance, in a Michael addition, the incoming nucleophile can approach the cyclopentenone ring from either the same face (syn) or the opposite face (anti) as the acetaldehyde substituent, leading to two different diastereomers. The steric hindrance posed by the substituent and the reaction conditions would play a crucial role in determining the diastereoselectivity.

Similarly, in an aldol condensation, the reaction of the enolate with the aldehyde can create two new stereocenters, potentially leading to four possible stereoisomers (two pairs of enantiomers). The relative stereochemistry of these centers can be controlled by using appropriate reagents and reaction conditions.

Achieving high enantioselectivity in reactions of this compound would require the use of chiral catalysts or auxiliaries. acs.org For example, an enantioselective Michael addition could be achieved using a chiral organocatalyst, such as a proline derivative, or a chiral metal complex. These catalysts would create a chiral environment around the substrate, favoring the formation of one enantiomer over the other.

In the context of aldol reactions, the use of chiral auxiliaries attached to the enolate or chiral catalysts can lead to high levels of enantioselectivity. acs.org Similarly, enantioselective Diels-Alder reactions can be carried out using chiral Lewis acid catalysts that coordinate to the dienophile, thereby directing the approach of the diene from one face.

While specific experimental data for this compound is not available, the general principles of asymmetric catalysis are well-established and would be applicable to this system.

Theoretical and Computational Chemistry Studies of 5 Oxocyclopent 1 En 1 Yl Acetaldehyde

Quantum Chemical Calculations

No specific studies on the quantum chemical calculations for (5-Oxocyclopent-1-en-1-yl)acetaldehyde were found.

Detailed analysis of the electronic structure, including atomic charges, bond orders, and electron density distribution for this specific molecule, is not available in the reviewed literature.

Information regarding the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and their energy gaps, which are crucial for understanding the molecule's reactivity and electronic transitions, could not be located.

Conformational Analysis and Dynamics

No dedicated research on the conformational landscape and dynamic behavior of this compound was identified.

Studies mapping the potential energy surface to identify stable conformers and transition states for this compound are not present in the current body of scientific literature.

No publications detailing molecular dynamics simulations to understand the temporal evolution of the molecule's structure and its interactions were found.

Prediction of Reactivity and Reaction Mechanisms

Computational studies predicting the reactivity of this compound and elucidating its potential reaction mechanisms are not available.

Transition State Characterization

The characterization of transition states is a cornerstone of computational chemistry, offering insights into reaction mechanisms, rates, and selectivities. For a molecule like this compound, which features both a cyclopentenone ring and an acetaldehyde (B116499) side chain, several reaction types could be computationally investigated. These include cycloadditions, Michael additions, and organocatalyzed reactions.

Density Functional Theory (DFT) is a common method for locating and characterizing transition state structures. By identifying the imaginary frequency corresponding to the reaction coordinate, chemists can confirm a true transition state. For instance, in reactions involving related cyclopentenone structures, DFT calculations have been instrumental.

One relevant area of study is the Nazarov cyclization, a key reaction for synthesizing cyclopentenones. nih.gov Computational studies on this reaction involve locating the transition state for the 4π-electrocyclization of a pentadienyl cation. nih.gov These studies often employ DFT methods like B3LYP with various basis sets to optimize geometries and calculate activation energies. acs.org For example, DFT calculations can elucidate the conrotatory nature of the electrocyclization, as dictated by orbital symmetry rules. nih.gov

Similarly, Michael additions to cyclopentenones are frequently studied using computational methods. Theoretical studies can model the approach of a nucleophile to the β-carbon of the enone system and characterize the corresponding transition state. These calculations can help predict the stereochemical outcome of the reaction, especially in asymmetric catalysis.

Below is a table summarizing typical computational approaches used for transition state characterization in reactions involving cyclopentenone and enal moieties.

Reaction TypeCommon Computational MethodBasis SetKey Findings from Transition State Analysis
Nazarov CyclizationDFT (e.g., B3LYP, M06-2X)6-31G*, 6-311+G(d,p)Activation energy barriers, stereoselectivity prediction, confirmation of conrotatory pathway. acs.orgresearchgate.net
Michael AdditionDFT, ab initio methodsPople or Dunning-type basis setsElucidation of reaction pathways, rationalization of stereochemical outcomes, catalyst-substrate interactions.
Organocatalytic AnnulationsDFT (e.g., M06-2X)SMD solvent modelMechanistic pathways, origins of regioselectivity and stereoselectivity. mdpi.comresearchgate.net
CycloadditionsDFT (e.g., ωB97X-D), CCSD(T)CBS-QB3Identification of ambimodal transition states, prediction of competing pathways ([4+2], [6+4], etc.), thermodynamic vs. kinetic control. researchgate.netrsc.org

These studies showcase how computational chemistry can provide a detailed understanding of the energetic landscape of reactions involving structures similar to this compound.

Computational Design of Novel Transformations

Computational chemistry is not only used to analyze existing reactions but also to design new ones. By modeling hypothetical reaction pathways and catalyst systems, researchers can predict the feasibility of novel transformations before attempting them in the lab.

For a substrate like this compound, computational design could focus on several areas:

Development of Novel Catalysts: Computational methods can be used to design catalysts that promote specific reactions. This involves modeling the interaction of the substrate with a potential catalyst and calculating the activation energy of the desired transformation. For example, in the context of enones, computational protein design has been used to create enzymes that catalyze the Morita-Baylis-Hillman reaction. nih.gov This "inside-out" approach starts with a theoretical transition state and builds a protein active site around it. nih.gov

Predicting Reaction Outcomes: By comparing the activation energies of different possible reaction pathways, computational chemistry can predict the major product of a new reaction. This is particularly useful for complex cascade reactions where multiple products are possible. For instance, DFT studies have been used to understand the regioselectivity in organocatalytic cascade reactions that form functionalized cyclopentanes.

Exploring Unconventional Reactivity: Theoretical studies can explore reaction pathways that might not be intuitive to chemists. This can lead to the discovery of entirely new types of transformations. For example, the use of computational tools to explore the reactivity of in-situ generated gold vinylidenes has led to new C-H insertion methods for creating functionalized cyclopentenones. lookchem.com

The following table outlines conceptual applications of computational design for novel transformations of this compound, based on established computational strategies.

Design GoalComputational StrategyPotential Outcome for this compound
Enantioselective FunctionalizationDesign of chiral organocatalysts (e.g., based on squaramide or prolinol ethers) and modeling their transition state assemblies with the substrate.Prediction of catalysts for enantioselective Michael additions or aldol (B89426) reactions involving the acetaldehyde moiety.
Novel Cascade ReactionsMapping potential energy surfaces for multi-step sequences initiated by a single catalytic event.Design of one-pot syntheses of complex polycyclic structures starting from this compound. nih.gov
Regioselective TransformationsCalculation of frontier molecular orbitals (HOMO/LUMO) and atomic charges to predict sites of nucleophilic or electrophilic attack.Guiding the development of reactions that selectively target either the enone or the aldehyde functionality.
Photocatalytic ReactionsTime-dependent DFT (TD-DFT) to calculate excited state properties and predict photochemical reaction pathways.Design of novel light-induced cycloadditions or rearrangements.

Advanced Spectroscopic and Analytical Research on 5 Oxocyclopent 1 En 1 Yl Acetaldehyde

Elucidation of Structure-Reactivity Relationships via Spectroscopy

The interplay between the cyclopentenone ring and the acetaldehyde (B116499) side chain in (5-Oxocyclopent-1-en-1-yl)acetaldehyde gives rise to a nuanced electronic and conformational landscape. Spectroscopic methods are indispensable in mapping this landscape and understanding how it governs the molecule's chemical behavior.

High-Resolution NMR Spectroscopic Studies (e.g., DOSY, COSY, HMQC)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a comprehensive picture of its covalent framework and spatial organization.

¹H and ¹³C NMR: The proton NMR spectrum would reveal characteristic signals for the aldehydic proton, the vinylic proton on the cyclopentenone ring, and the protons of the methylene (B1212753) groups in the ring and the side chain. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the carbonyl groups and the anisotropic effects of the double bond. Similarly, the ¹³C NMR spectrum would show distinct resonances for the two carbonyl carbons, the olefinic carbons, and the aliphatic carbons.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other. For instance, it would show correlations between the aldehydic proton and the adjacent methylene protons, as well as couplings between the protons within the cyclopentenone ring.

HMQC (Heteronuclear Multiple Quantum Coherence): HMQC correlates the chemical shifts of protons with the directly attached carbon atoms. This is crucial for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H spectrum.

DOSY (Diffusion-Ordered Spectroscopy): DOSY is a powerful technique for analyzing mixtures by differentiating molecules based on their diffusion coefficients, which are related to their size and shape. ucsb.edu In the context of a reaction mixture, DOSY can distinguish between the starting material, intermediates, and the final product, this compound, without the need for physical separation. huji.ac.ilmanchester.ac.uk This is particularly useful for in-situ reaction monitoring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (C=O, ring)-~208
2 (C=C)~6.2~135
3 (C=C)-~170
4 (CH₂)~2.4~35
5 (CH₂)~2.6~40
6 (CH₂)~3.3~45
7 (CHO)~9.8~200

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, these methods are particularly sensitive to the carbonyl and alkene moieties.

IR Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the two carbonyl groups. The C=O stretching frequency of the cyclopentenone is influenced by ring strain and conjugation, typically appearing at a lower wavenumber compared to a saturated acyclic ketone. libretexts.org The aldehydic C=O stretch will also be prominent. The C=C stretching vibration of the α,β-unsaturated system will also be observable.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The C=C double bond in the cyclopentenone ring is expected to show a strong Raman signal. The symmetric stretching of the carbonyl groups may also be Raman active.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Functional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Aldehyde C=O Stretch~1725Weak
Ketone C=O Stretch (conjugated)~1700Moderate
C=C Stretch (conjugated)~1630Strong
Aldehyde C-H Stretch~2820, ~2720Moderate
Vinylic C-H Stretch~3050Moderate

Advanced Mass Spectrometry for Reaction Monitoring (e.g., MS/MS, Ion Mobility)

Advanced mass spectrometry techniques are pivotal for monitoring the progress of chemical reactions and for characterizing the structure of intermediates and products.

MS/MS (Tandem Mass Spectrometry): By selecting the molecular ion of this compound and subjecting it to collision-induced dissociation, characteristic fragment ions can be generated. The fragmentation pattern would provide structural confirmation, with expected losses of the acetaldehyde side chain, carbon monoxide from the ketone, or retro-Diels-Alder type fragmentations of the cyclopentenone ring. This technique is invaluable for distinguishing isomers and for providing structural information on unknown compounds in a reaction mixture. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS separates ions based on their size, shape, and charge in the gas phase before mass analysis. researchgate.netnih.govmdpi.com This technique can resolve isomers that are indistinguishable by mass spectrometry alone. scilit.com For reaction monitoring, IMS-MS can track the formation of different isomers of this compound or separate it from co-eluting impurities, providing a cleaner and more detailed picture of the reaction progress.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

When this compound is synthesized in a chiral, non-racemic form, chiroptical spectroscopic methods are essential for determining its enantiomeric purity and absolute configuration.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org For a chiral derivative of this compound, the electronic transitions associated with the conjugated enone chromophore will give rise to characteristic CD signals. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the molecule. Enantiomers will exhibit mirror-image CD spectra, allowing for the quantification of enantiomeric excess.

Interactive Data Table: Hypothetical CD Spectral Data for Enantiomers of a Chiral this compound Derivative

Wavelength (nm)(R)-Enantiomer Molar Ellipticity [θ](S)-Enantiomer Molar Ellipticity [θ]
~320 (n→π)+5000-5000
~240 (π→π)-12000+12000

Role of 5 Oxocyclopent 1 En 1 Yl Acetaldehyde As a Key Synthetic Intermediate

Precursor in Total Synthesis of Complex Natural Products (Hypothetical)

The inherent reactivity of (5-Oxocyclopent-1-en-1-yl)acetaldehyde suggests its potential as a cornerstone in the theoretical total synthesis of intricate natural products. The cyclopentenone ring, in particular, is a key structural feature in prostaglandins (B1171923), jasmonates, and various terpenoids, making this compound an attractive starting point for synthetic analogues.

The synthesis of the this compound framework itself could hypothetically be achieved via established cyclopentenone annulation strategies. Key methodologies such as the Nazarov cyclization and the Pauson-Khand reaction are fundamental for the formation of five-membered rings. wikipedia.orgresearchgate.netwikipedia.orgwikipedia.org

The Nazarov cyclization , an electrocyclic closure of a divinyl ketone, could be envisioned as a route to a precursor of the target compound. wikipedia.orgorganic-chemistry.org For instance, a suitably substituted divinyl ketone could be cyclized under Lewis or protic acid catalysis to furnish the cyclopentenone core with the acetaldehyde (B116499) moiety (or a protected precursor) already in place. thermofisher.com The regioselectivity of this process would be crucial and could theoretically be directed by electronic or steric factors of the substituents on the divinyl ketone backbone. organic-chemistry.org

The Pauson-Khand reaction , a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, offers another powerful hypothetical route. researchgate.netorganicreactions.orgmdpi.com One could imagine an intramolecular variant where an enyne substrate bearing a protected aldehyde function is cyclized to construct the bicyclic core, which is then elaborated to the final target. This reaction is renowned for its ability to rapidly build molecular complexity and construct cyclopentenone-containing structures. mdpi.comlibretexts.org

The following table illustrates a hypothetical comparison of these annulation strategies for accessing a precursor to this compound.

Methodology Hypothetical Precursor Key Transformation Potential Advantages Potential Challenges
Nazarov CyclizationDivinyl ketone with protected acetaldehyde4π-electrocyclic ring closureConvergent; well-studied mechanism. wikipedia.orgRequires specific precursor synthesis; potential for low regioselectivity. organic-chemistry.org
Pauson-Khand ReactionEnyne with protected acetaldehydeCo- or Rh-catalyzed [2+2+1] cycloadditionHigh complexity generation in one step. mdpi.comStoichiometric metal reagents often needed; catalyst sensitivity. libretexts.org

Polyketides and terpenoids represent vast families of natural products with diverse structures and biological activities. The cyclopentenone unit is a recurring motif in some of these compounds, such as the fungal polyketide terrein. researchgate.net this compound could serve as a key intermediate for the synthesis of analogues of these natural products.

In a hypothetical synthesis of a polyketide analogue , the acetaldehyde moiety could be utilized for chain elongation. For example, it could undergo aldol (B89426) reactions or Wittig-type olefinations to append polyol or polyene chains characteristic of polyketides. frontiersin.org The cyclopentenone ring would serve as a rigid, cyclic core, potentially mimicking or replacing a portion of the natural polyketide backbone. This strategy could grant access to simplified analogues that retain key structural features for structure-activity relationship studies. nih.gov

For terpenoid analogues , particularly those derived from the triquinane family, the cyclopentenone structure is fundamental. acs.org Starting from this compound, the aldehyde could be transformed into an isoprene (B109036) unit equivalent through a series of reactions (e.g., Grignard addition followed by oxidation and elimination). Subsequent intramolecular reactions, such as Michael additions into the enone, could then be used to construct additional fused five-membered rings, building up the characteristic polycyclic skeleton of sesquiterpenes or diterpenes.

Building Block for Heterocyclic Systems

The dual reactivity of this compound makes it a promising, albeit theoretical, precursor for a variety of heterocyclic systems. The electrophilic nature of both the aldehyde carbon and the β-carbon of the enone system allows for reactions with dinucleophiles to construct fused rings, while the carbonyl groups provide sites for spirocyclization.

The reaction of α,β-unsaturated carbonyl compounds with binucleophiles is a classic strategy for the synthesis of fused heterocyclic scaffolds. researchgate.netresearchgate.net this compound offers two distinct electrophilic sites for such annulations.

A hypothetical reaction with hydrazine (B178648) or its derivatives could lead to the formation of fused pyrazole (B372694) systems. Initial condensation with the more reactive aldehyde would form a hydrazone, followed by an intramolecular conjugate addition of the remaining nitrogen atom onto the enone system and subsequent aromatization to yield an indazole-like structure. Similarly, reactions with reagents like urea, thiourea, or guanidine (B92328) could theoretically produce fused pyrimidinones, thiones, or aminopyrimidines, respectively. These types of reactions provide rapid access to complex N-fused heterocycles. organic-chemistry.orgnih.gov

The table below outlines hypothetical fused heterocyclic systems derivable from this compound.

Dinucleophile Hypothetical Fused Heterocycle Product Reaction Type
Hydrazine (H₂N-NH₂)Tetrahydro-1H-cyclopenta[c]pyrazoleCyclocondensation/Annulation
Urea (H₂N-CO-NH₂)Hexahydro-cyclopenta[d]pyrimidin-2(1H)-oneCyclocondensation/Annulation
2-AminothiophenolCyclopenta[b] wikipedia.orgorganicreactions.orgbenzothiazepine derivativeCyclocondensation/Annulation
EthylenediamineTetrahydro-cyclopenta[b] wikipedia.orgwikipedia.orgdiazepineCyclocondensation/Annulation

Spirocycles, compounds containing two rings connected by a single common atom, are of increasing interest in medicinal chemistry due to their unique three-dimensional structures. rsc.orgnih.gov The carbonyl group of the cyclopentenone in this compound is a prime site for the construction of spirocyclic systems.

For example, acid-catalyzed reaction with 1,2- or 1,3-diols would lead to the formation of spiroketals. More complex spirocycles could be assembled through multi-component reactions. A theoretical reaction involving an aldehyde, a β-dicarbonyl compound, and an amine (a Hantzsch-type reaction) could be adapted to form a spiro-dihydropyridine fused to the cyclopentane (B165970) ring. Furthermore, cycloaddition reactions targeting the enone double bond could also furnish spiro compounds. For instance, a [3+2] cycloaddition with an azomethine ylide could generate a spiro-pyrrolidine ring system, a common motif in natural products. beilstein-journals.org The synthesis of spirocyclic N-heterocycles from cyclic ketones is a known strategy. acs.org

Derivatization for Novel Chemical Probe Development (Non-Biological)

Chemical probes are essential tools for studying chemical systems and materials. The functional handles on this compound provide ideal points for derivatization to create novel, non-biological probes.

The aldehyde group is particularly well-suited for selective modification. It can be readily condensed with aminooxy or hydrazine-containing molecules to form stable oxime or hydrazone linkages. thermofisher.com This allows for the straightforward attachment of various reporter tags or functional groups. For instance:

Fluorophore Attachment: Reaction with a fluorescent hydrazine (e.g., dansyl hydrazine) or an aminooxy-functionalized fluorophore would yield a fluorescent probe. thermofisher.com

Affinity Tag Conjugation: Condensation with biotin (B1667282) hydrazide would attach a biotin tag, useful for affinity-based separation or detection.

Click Chemistry Handle: Reaction with a hydrazine or aminooxy derivative bearing a terminal alkyne or azide (B81097) would install a "click" handle, allowing for subsequent copper-catalyzed or strain-promoted cycloaddition with other tagged molecules.

Exploration of Hypothetical Biosynthetic Pathways Involving 5 Oxocyclopent 1 En 1 Yl Acetaldehyde

Proposed Enzyme-Catalyzed Formation Pathways (Analogous to Known Systems)

The biosynthesis of (5-Oxocyclopent-1-en-1-yl)acetaldehyde can be hypothetically envisioned to proceed through enzymatic reactions similar to those found in the jasmonic acid pathway in plants. nih.govmdpi.comportlandpress.comoup.com This pathway involves a series of enzymatic steps that convert a fatty acid precursor into a cyclopentenone structure.

One plausible hypothetical pathway could start from a polyunsaturated fatty acid, such as linolenic acid. The key enzymatic steps, drawing analogy from jasmonate biosynthesis, might include:

Lipoxygenase (LOX)-mediated Dioxygenation: The initial step would involve the introduction of molecular oxygen into a polyunsaturated fatty acid backbone by a lipoxygenase enzyme to form a hydroperoxy derivative. oup.com

Allene (B1206475) Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC) Action: The hydroperoxy intermediate could then be converted to an unstable allene oxide by an allene oxide synthase. nih.gov Subsequently, an allene oxide cyclase would catalyze the cyclization of the allene oxide to form a cyclopentenone ring structure, analogous to the formation of 12-oxo-phytodienoic acid (OPDA) in the jasmonate pathway. nih.govoup.com

Chain Shortening/Modification: To arrive at this compound, the fatty acid side chain of the cyclopentenone intermediate would need to be shortened and modified. This could potentially occur through a series of β-oxidation steps, similar to how OPDA is converted to jasmonic acid. oup.com The final step would likely involve an enzymatic reduction or decarboxylation to yield the acetaldehyde (B116499) moiety.

The following table outlines the proposed analogous enzymes and their hypothetical roles in the formation of this compound.

Enzyme Class (Analogous) Hypothetical Function in this compound Biosynthesis Known Role in Jasmonate Biosynthesis
Lipoxygenase (LOX)Catalyzes the initial dioxygenation of a polyunsaturated fatty acid precursor.Converts α-linolenic acid to a hydroperoxy derivative. oup.com
Allene Oxide Synthase (AOS)Converts the hydroperoxy fatty acid to an unstable allene oxide.Catalyzes the formation of an allene oxide from the hydroperoxy derivative of α-linolenic acid. nih.gov
Allene Oxide Cyclase (AOC)Catalyzes the cyclization of the allene oxide to form the core cyclopentenone ring.Mediates the formation of 12-oxo-phytodienoic acid (OPDA). nih.govoup.com
Acyl-CoA Oxidase (ACX) / ThiolaseParticipates in the shortening of the fatty acid side chain via β-oxidation.Involved in the β-oxidation of the OPDA side chain to form jasmonic acid. oup.com
Reductase / DecarboxylaseCatalyzes the final conversion of the shortened side chain to an acetaldehyde group.Various reductases and other enzymes are involved in modifying the jasmonate structure.

Intermediacy in Secondary Metabolite Synthesis (Hypothetical)

Cyclopentenone-containing compounds are precursors to a wide array of biologically active secondary metabolites. mdpi.com It is conceivable that this compound could serve as a key intermediate in the biosynthesis of yet-to-be-discovered natural products. The reactive aldehyde and the enone functionality of the molecule make it a versatile building block for further enzymatic modifications.

Hypothetically, this compound could be a precursor to:

Prostaglandin-like molecules: Prostaglandins (B1171923) are a well-known class of lipid compounds with a cyclopentane (B165970) or cyclopentenone ring. acs.org this compound could be enzymatically elaborated with additional side chains to form novel prostaglandin (B15479496) analogs.

Jasmone-related fragrances: Jasmone (B1672801), a component of jasmine oil, is a cyclopentenone derivative. The acetaldehyde group of the title compound could be a starting point for the enzymatic construction of the side chains found in jasmone and its derivatives.

Bioactive alkaloids and polyketides: The cyclopentenone ring is a structural motif found in various alkaloids and polyketides with diverse biological activities. acs.org Enzymes could catalyze condensation reactions between this compound and other metabolites to generate complex molecular architectures.

The potential for this compound to act as a biosynthetic intermediate is summarized in the table below.

Potential Secondary Metabolite Class Hypothetical Role of this compound Examples of Known Related Natural Products
Prostaglandin-like compoundsServes as the core cyclopentenone scaffold for the enzymatic addition of side chains.Prostaglandins, Clavulones acs.org
Jasmone derivativesActs as a precursor for the formation of the characteristic side chains of jasmone-type molecules.Jasmone, Methyl jasmonate
Alkaloids and PolyketidesFunctions as a building block in condensation reactions to form more complex heterocyclic structures.Various natural products containing a cyclopentenone moiety. nih.gov

Chemoenzymatic Synthetic Approaches to this compound

A chemoenzymatic approach combines the strengths of traditional chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. acs.org A hypothetical chemoenzymatic synthesis of this compound could involve the chemical synthesis of a key precursor, followed by one or more enzymatic steps to achieve the final structure with high stereoselectivity if required.

One possible chemoenzymatic route could be:

Chemical Synthesis of a Racemic Precursor: A racemic cyclopentenone derivative with a suitable side chain could be prepared using established chemical methods, such as the Nazarov cyclization or the Pauson-Khand reaction. organic-chemistry.orgresearchgate.netthieme-connect.com

Enzymatic Resolution: A lipase (B570770) or another hydrolase could be employed for the kinetic resolution of the racemic precursor. acs.org This would involve the selective acylation or hydrolysis of one enantiomer, allowing for the separation of the two.

Enzymatic Modification of the Side Chain: The resolved precursor could then be subjected to an enzymatic reaction to transform the side chain into the desired acetaldehyde functionality. For instance, an alcohol dehydrogenase could be used to oxidize a primary alcohol to an aldehyde. nih.govresearchgate.net

The following table outlines a potential chemoenzymatic strategy.

Step Method Description Key Advantage
1. Precursor SynthesisChemical (e.g., Nazarov Cyclization)Synthesis of a racemic cyclopentenone with a functionalized side chain (e.g., a hydroxyethyl (B10761427) group). organic-chemistry.orgresearchgate.netEfficient construction of the core cyclopentenone ring.
2. Chiral ResolutionEnzymatic (e.g., Lipase-catalyzed acylation)Selective acylation of one enantiomer of the racemic precursor, allowing for separation of the enantiomers. acs.orgHigh enantioselectivity under mild conditions.
3. Side Chain ModificationEnzymatic (e.g., Alcohol Dehydrogenase)Oxidation of the primary alcohol on the side chain of the desired enantiomer to the corresponding acetaldehyde. nih.govresearchgate.netHigh specificity for the target functional group transformation.

This chemoenzymatic approach would allow for the potentially stereoselective synthesis of this compound, which would be valuable for studying its hypothetical biological roles.

Chemical Derivatization and Structure Reactivity Investigations of 5 Oxocyclopent 1 En 1 Yl Acetaldehyde

Systematic Modification of the Acetaldehyde (B116499) Side Chain

The acetaldehyde side chain of (5-Oxocyclopent-1-en-1-yl)acetaldehyde offers a primary site for a variety of chemical transformations, enabling the introduction of diverse functional groups and structural motifs.

Reductive and Oxidative Transformations

The aldehyde functionality is amenable to both reduction and oxidation, providing access to the corresponding alcohol and carboxylic acid derivatives, respectively. The selective transformation of the aldehyde in the presence of the reducible cyclopentenone double bond is a key challenge.

Reductive Transformations: The reduction of α,β-unsaturated aldehydes can proceed via 1,2-reduction to yield an allylic alcohol or via conjugate (1,4-) reduction to afford a saturated aldehyde. organic-chemistry.org The choice of reducing agent is crucial for achieving selectivity. For instance, sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (Luche reduction) is known to favor the 1,2-reduction of enones, and similar selectivity can be anticipated for the reduction of the aldehyde in the presence of the enone moiety. To achieve reduction of the aldehyde to the corresponding alcohol, 2-(5-oxocyclopent-1-en-1-yl)ethanol, specific reagents are required to avoid concomitant reduction of the cyclopentenone double bond.

Reagent SystemExpected Major ProductTransformation
NaBH₄, CeCl₃2-(5-Oxocyclopent-1-en-1-yl)ethanolSelective 1,2-reduction of the aldehyde
H₂, Pd/C(3-Oxocyclopentyl)acetaldehydeReduction of the C=C double bond
LiAlH₄Cyclopentane-1,3-diol derivativeReduction of both aldehyde and ketone

Oxidative Transformations: The oxidation of the acetaldehyde moiety to a carboxylic acid, yielding (5-oxocyclopent-1-en-1-yl)acetic acid, can be accomplished using a variety of reagents. Mild oxidizing agents are necessary to prevent undesired reactions at the cyclopentenone ring. The Pinnick oxidation, using sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger, is a standard method for the chemoselective oxidation of aldehydes to carboxylic acids in the presence of other sensitive functional groups.

Reagent SystemExpected Major ProductTransformation
NaClO₂, NaH₂PO₄, 2-methyl-2-butene(5-Oxocyclopent-1-en-1-yl)acetic acidSelective oxidation of the aldehyde
Ag₂O, NaOH(5-Oxocyclopent-1-en-1-yl)acetic acidTollens' reagent for aldehyde oxidation

Olefination and Alkylation Reactions

The aldehyde group is a versatile handle for carbon-carbon bond formation through olefination and alkylation reactions.

Olefination Reactions: Olefination reactions, such as the Wittig, Horner-Wadsworth-Emmons (HWE), and Julia olefination, can convert the aldehyde into a variety of substituted alkenes. wikipedia.orgwikipedia.org The choice of reagent allows for control over the stereochemistry of the resulting double bond. wikipedia.org For example, unstabilized Wittig ylides typically favor the formation of (Z)-alkenes, while stabilized ylides and the HWE reaction generally yield (E)-alkenes. wikipedia.org

Olefination ReactionReagent ExampleExpected Product
Wittig ReactionPh₃P=CH₂3-(5-Oxocyclopent-1-en-1-yl)prop-1-ene
HWE Reaction(EtO)₂P(O)CH₂CO₂Et, NaHEthyl 4-(5-oxocyclopent-1-en-1-yl)but-2-enoate
Julia-Kocienski OlefinationPhenyltetrazolyl sulfone, baseSubstituted alkene

Alkylation Reactions: Alkylation of the acetaldehyde side chain can be achieved through the formation of an enolate or enamine intermediate, followed by reaction with an alkyl halide. The regioselectivity of this reaction is a key consideration, as deprotonation can occur at the α-carbon of the aldehyde or the α'-carbon of the cyclopentenone. The use of kinetic versus thermodynamic conditions can influence the site of enolate formation. For selective alkylation at the acetaldehyde side chain, a common strategy involves the formation of an enamine, which can then be alkylated and subsequently hydrolyzed back to the aldehyde.

Functionalization of the Cyclopentenone Ring

The cyclopentenone ring is a classic Michael acceptor, and its functionalization can be achieved through various strategies, including C-H activation and conjugate addition.

Direct Functionalization via C-H Activation

Direct C-H activation is a powerful tool for the functionalization of organic molecules. mdpi.comyoutube.com In the context of this compound, C-H activation could potentially be directed to the vinylic positions or the allylic positions of the cyclopentenone ring. Transition metal catalysts, such as those based on palladium, rhodium, or iridium, are often employed for such transformations. mdpi.com The directing group ability of the aldehyde or a derivative thereof could be exploited to achieve regioselective C-H functionalization.

Conjugate Addition Strategies

Conjugate addition, or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com A wide range of nucleophiles can add to the β-carbon of the cyclopentenone ring, leading to the formation of 3-substituted cyclopentanones. libretexts.orglibretexts.org The nature of the nucleophile determines whether the addition is reversible or irreversible.

Soft nucleophiles , such as cuprates (Gilman reagents), enamines, and thiols, are well-suited for conjugate addition. youtube.com The reaction with Gilman reagents is a particularly effective method for introducing alkyl or aryl groups at the β-position.

Hard nucleophiles , such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl group. libretexts.org However, the use of copper catalysts can promote conjugate addition even with these hard nucleophiles. libretexts.org

NucleophileReagent ExampleExpected Product
OrganocuprateMe₂CuLi3-Methyl-5-(2-oxoethyl)cyclopentan-1-one
ThiolPhSH, base3-(Phenylthio)-5-(2-oxoethyl)cyclopentan-1-one
EnolateDiethyl malonate, NaOEtDiethyl 2-((2-oxo-4-(2-oxoethyl)cyclopentyl)methyl)malonate

Influence of Substituent Effects on Reactivity Profiles

The introduction of substituents on either the acetaldehyde side chain or the cyclopentenone ring can significantly alter the reactivity of this compound.

Electronic Effects: Electron-donating groups on the cyclopentenone ring will decrease the electrophilicity of the β-carbon, thereby reducing the rate of conjugate addition. Conversely, electron-withdrawing groups will enhance the electrophilicity and facilitate conjugate addition. The electronic nature of substituents can also influence the acidity of the α-protons, affecting enolate formation and subsequent reactions.

Future Research Directions and Unanswered Questions Regarding 5 Oxocyclopent 1 En 1 Yl Acetaldehyde

Exploration of Novel Catalytic Systems for Transformations

The dual reactivity of (5-Oxocyclopent-1-en-1-yl)acetaldehyde invites the application and development of novel catalytic systems to achieve selective transformations. Current research on related cyclopentanone (B42830) and cyclopentenone structures highlights several promising avenues.

A primary area of future work involves leveraging transition metal catalysis for C-C bond activation. For instance, rhodium-based catalysts, combined with N-heterocyclic carbene (NHC) ligands and amino-pyridine co-catalysts, have been used to activate the less strained C-C bonds in substituted cyclopentanones. nih.gov Applying a similar strategy to derivatives of this compound could enable novel ring expansion or rearrangement reactions, leading to complex polycyclic structures. nih.gov

Furthermore, gold(I)-catalyzed cycloisomerization reactions, which are effective for creating fused cyclopentenone systems from enynyl acetates, could be adapted for post-synthesis modifications of this compound derivatives. nih.govresearchgate.net Such tandem reactions, potentially involving in-situ trapping of intermediates, could provide rapid access to complex hydrazino-functionalized cyclopentenones and other intricate scaffolds. nih.gov

Inspired by green chemistry, another research direction is the development of catalysts for the synthesis of the core cyclopentenone structure from biomass-derived precursors like furfural (B47365). acs.orgacs.org Research into heterogeneous catalysts that promote the hydrogenative ring rearrangement of furfurals to cyclopentanones could lead to more sustainable routes for producing functionalized cyclopentenones like the target molecule. acs.orgacs.org

Future investigations should focus on catalysts that can selectively target one functional group in the presence of the other. For example, developing chemoselective catalysts for the hydrogenation of the enone's carbon-carbon double bond without affecting the aldehyde, or vice-versa, remains a significant challenge.

Table 1: Potential Catalytic Transformations for this compound Derivatives
Catalytic StrategyPotential TransformationCatalyst ClassAnticipated OutcomeReference
C-C Bond ActivationRing Expansion/RearrangementRhodium/NHC ComplexesSynthesis of functionalized α-tetralones or other polycycles nih.gov
Cycloisomerization/Tandem ReactionAnnulation/FunctionalizationGold(I) CatalystsFormation of ring-fused heterocyclic cyclopentenones nih.gov
Biomass ConversionSustainable Synthesis of CoreHeterogeneous Metal Catalysts (e.g., Ru/C)Greener synthetic routes from furfural derivatives acs.org
Chemoselective HydrogenationSelective ReductionSupported Metal NanoparticlesSelective reduction of C=C or C=O bondsN/A

Development of Asymmetric Methodologies for Derivatives

The creation of chiral derivatives of this compound is a critical area for future research, particularly for applications in pharmaceuticals and natural product synthesis. The development of robust asymmetric methodologies is key to controlling the stereochemistry of products derived from its reactions.

A significant opportunity lies in the use of N-Heterocyclic Carbene (NHC) organocatalysis. NHCs have proven highly effective in the asymmetric construction of functionalized cyclopentenones and cyclopentanones from enals and other precursors. organic-chemistry.orgacs.orgnih.gov Future work could focus on NHC-catalyzed intramolecular reactions of derivatives of this compound or its use as a substrate in intermolecular annulations to generate highly functionalized, enantioenriched products with multiple stereocenters. organic-chemistry.orgnih.gov

Another promising approach is multicatalysis, where multiple catalysts operate in a single pot to facilitate cascade reactions. nih.gov For example, a system combining a secondary amine catalyst for an initial asymmetric Michael addition, followed by an NHC-catalyzed intramolecular reaction, could be designed for the target molecule. nih.gov This would allow for the rapid construction of complex and densely functionalized chiral cyclopentanones from simple starting materials in a one-pot operation. nih.gov

Furthermore, the use of chiral Brønsted acids in cooperative catalysis systems presents a powerful tool. acs.org A chiral acid could be used to catalyze an asymmetric aza-Piancatelli rearrangement of a furylcarbinol precursor to generate a chiral cyclopentenone intermediate, which could then undergo further transformation. acs.org Applying this logic to precursors of this compound could provide enantioselective access to novel cyclopenta[b]pyrroline derivatives and other nitrogen-containing heterocycles. acs.org

Table 2: Proposed Asymmetric Methodologies for this compound
Asymmetric MethodologyCatalyst TypeTarget ReactionPotential Chiral ProductReference
NHC OrganocatalysisChiral Triazolium Salts[3+2] Annulation ReactionsEnantioenriched spirocyclic or fused cyclopentanones organic-chemistry.orgnih.gov
Multicatalytic CascadeSecondary Amine / NHCMichael Addition / Benzoin ReactionDensely functionalized chiral cyclopentanones nih.gov
Cooperative CatalysisChiral Brønsted Acid / Transition MetalAsymmetric Rearrangement / HydroaminationEnantioenriched cyclopenta[b]pyrrolines acs.org

Understanding Long-Range Electronic Effects in Reactivity

Future research should employ a combination of computational modeling and experimental studies to probe these effects. Quantum-mechanical calculations can map the electron density distribution and predict the most electrophilic and nucleophilic sites under various conditions. This can be correlated with experimental reactivity studies using different nucleophiles and electrophiles.

The electromeric effect, a temporary polarization that occurs in the presence of an attacking reagent, will be particularly important to study. pharmaguideline.com For instance, the approach of a nucleophile to the aldehyde carbon may induce a temporary shift in electron density across the enone system, potentially altering the susceptibility of the β-carbon to a separate conjugate addition event. pharmaguideline.com These electronic effects are transmitted through the conjugated π-bonds and can have a more distant influence than simple inductive effects. wikipedia.org

Studies on the coordination chemistry of similar cross-conjugated carbonyl systems with organometallic fragments, such as iron carbonyl complexes, have shown that the metal can selectively coordinate to the more electron-deficient double bond. scielo.br Similar studies with this compound could reveal the intrinsic electronic preferences of the two carbonyl systems and provide a handle for selectively activating one part of the molecule.

Integration into Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to automated platforms represents a significant step towards high-throughput screening and optimization. Continuous flow chemistry, in particular, offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and easier scalability. eurekaselect.comscielo.br

Future work should focus on developing robust, multi-step flow syntheses of the target molecule and its analogs. scielo.br Automated systems allow for rapid screening of reaction parameters such as temperature, residence time, and stoichiometry, enabling efficient process optimization. syrris.com This is particularly valuable for generating libraries of derivatives by systematically varying reaction partners or conditions. syrris.comresearchgate.net

Q & A

Basic Question: What synthetic methodologies are effective for producing (5-Oxocyclopent-1-en-1-yl)acetaldehyde?

Methodological Answer:
While direct evidence for this compound is limited, analogous pathways for structurally related molecules suggest:

  • Suzuki-Miyaura Coupling : Utilize (5-Oxocyclopent-1-en-1-yl)boronic acid with halogenated acetaldehyde derivatives under palladium catalysis to form the target compound .
  • Oxidation of Cyclopentenyl Alcohols : Controlled oxidation using selenium dioxide (SeO₂), as demonstrated in acetaldehyde-derived glyoxal synthesis, may adapt to introduce the oxocyclopentenyl group .
  • Enolate Functionalization : React cyclopentenone enolates with acetaldehyde equivalents, followed by deprotection and purification via column chromatography.

Advanced Question: How can discrepancies in spectroscopic characterization of this compound be resolved?

Methodological Answer:

  • Core-Excited State Analysis : Apply CVS-CCSD and CVS-CC2 theoretical methods (aug-cc-pVTZ basis sets) to model oxygen and carbon K-edge transitions, comparing computational results with synchrotron-based X-ray absorption spectroscopy (XAS) to validate peak assignments .
  • Multi-Technique Validation : Cross-reference NMR (¹³C, ¹H), IR, and high-resolution mass spectrometry (HRMS) data to resolve ambiguities in structural elucidation. For example, compare computed vibrational frequencies (DFT) with experimental IR spectra .

Basic Question: What enzymatic systems interact with this compound in biological studies?

Methodological Answer:

  • ALDH/ADH Enzyme Assays : Use recombinant aldehyde dehydrogenase (ALDH) and alcohol dehydrogenase (ADH) isoforms to quantify metabolic conversion rates. Monitor acetate production via HPLC or fluorometric assays, adjusting pH and cofactor (NAD⁺) concentrations to optimize activity .
  • Genetic Score Analysis : Construct allele scores for ADH/ALDH variants (e.g., rs1229984, rs698) to predict interindividual variability in detoxification efficiency .

Advanced Question: How do NOx interactions influence the oxidative stability of this compound in combustion studies?

Methodological Answer:

  • Shock Tube/Flow Reactor Experiments : Measure ignition delay times (IDTs) at 1–20 atm and 800–1200 K, doping with 50–500 ppm NO. Use laser absorption spectroscopy to track intermediate species (e.g., HO₂, CH₃O) and validate kinetic models .
  • Mechanistic Modeling : Incorporate "NO-NO₂ looping" pathways into CHEMKIN simulations to explain reactivity shifts. Prioritize reactions like NO + HO₂ → OH + NO₂, which lower oxidation onset temperatures by ~140 K in acetaldehyde systems .

Basic Question: What analytical methods ensure accurate quantification of this compound in complex matrices?

Methodological Answer:

  • PTR-MS vs. DNPH-HPLC : Calibrate proton-transfer-reaction mass spectrometry (PTR-MS) signals (e.g., m/z 45) against DNPH-derivatized HPLC-UV measurements. Address systematic biases (slope: 1.47 ± 0.09) via standard addition methods and limit-of-detection (LOD) optimization .
  • Headspace Gas Chromatography : For solid-phase samples (e.g., polymers), use cryogenic grinding followed by HS-GC with flame ionization detection (FID). Validate reproducibility via interlaboratory calibration curves .

Advanced Question: How should researchers design toxicity studies to assess carcinogenic risks of this compound?

Methodological Answer:

  • DNA Adduct Profiling : Employ ³²P-postlabeling or LC-MS/MS to detect acetaldehyde-derived DNA crosslinks (e.g., N²-ethylidene-dGuo). Compare results with IARC Group 1 carcinogen acetaldehyde to infer risk .
  • In Vivo Dose-Response Models : Administer graded doses to murine models, analyzing blood stem cell damage via chromosomal aberrations and next-gen sequencing. Use ANOVA with Bonferroni correction (α = 0.05) to assess significance of dose-dependent effects .

Basic Question: What computational tools predict the environmental persistence of this compound?

Methodological Answer:

  • Quantum Chemical Calculations : Compute bond dissociation energies (BDEs) and ΔfH(0 K) values using Gaussian or ORCA software. Compare with methyleneoxy oxomethyl derivatives to estimate atmospheric half-lives .
  • Tropospheric Degradation Modeling : Simulate OH radical-mediated oxidation pathways in MCM v3.3.1, prioritizing peroxy radical (RO₂) formation and secondary organic aerosol (SOA) yields .

Advanced Question: What strategies mitigate experimental artifacts in cross-coupling reactions involving this compound?

Methodological Answer:

  • Byproduct Suppression : Pre-treat boronic acid reagents with molecular sieves to minimize protodeboronation. Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%) and reaction temperature (60–80°C) to reduce homo-coupling side products .
  • In Situ Monitoring : Use Raman spectroscopy to track reaction progress and identify intermediate species (e.g., enolates). Apply multivariate analysis (PLS regression) to correlate spectral changes with yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.